4-fluoro-2-methoxy-5-nitropyridine
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Overview
Description
4-Fluoro-2-methoxy-5-nitropyridine is a chemical compound that has garnered attention in the scientific community due to its unique physical and chemical properties. This compound belongs to the pyridine family and is characterized by the presence of fluorine, methoxy, and nitro functional groups attached to the pyridine ring. It is known for its yellowish-green crystalline appearance and has a molecular formula of C6H5FN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methoxy-5-nitropyridine typically involves a multi-step process. One common method starts with the nitration of 2-methoxypyridine, followed by reduction and fluorination steps. The starting material is dissolved in dichloromethane, and concentrated sulfuric acid is added dropwise under ice-cooling conditions. Subsequently, concentrated nitric acid is added dropwise to complete the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s high purity and yield. The use of protective groups and controlled reaction conditions is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-5-nitropyridine can undergo various chemical reactions, including substitution, reduction, and coupling reactions. The presence of the nitro group makes it susceptible to reduction reactions, while the fluorine and methoxy groups can participate in substitution reactions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles. These reactions typically occur under mild conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used to reduce the nitro group to an amino group.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents and palladium catalysts to form carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-fluoro-2-methoxy-5-aminopyridine, while substitution reactions can lead to various derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: It serves as a building block in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives have shown promise as anticancer and antibacterial agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methoxy-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitropyridine: Similar in structure but lacks the methoxy group.
4-Fluoro-3-nitropyridine: Similar but with different substitution positions.
2,4-Difluoro-3-nitropyridine: Contains an additional fluorine atom.
Uniqueness
4-Fluoro-2-methoxy-5-nitropyridine is unique due to the combination of its functional groups, which confer distinct physical and chemical properties.
Properties
CAS No. |
1935918-25-4 |
---|---|
Molecular Formula |
C6H5FN2O3 |
Molecular Weight |
172.1 |
Purity |
95 |
Origin of Product |
United States |
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